Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid
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Overview
Description
Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of propanoic acid, featuring a fluorobenzyl group and an amino group. The compound is often utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in the presence of a base such as sodium carbonate.
Fluorobenzylation: The protected amino acid is then reacted with 2-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property makes it valuable in the stepwise synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2-methylbenzyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity and interactions, making it particularly useful in specific synthetic applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C25H22FNO4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI Key |
ZGPQVCZHAMSDBV-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)F |
Origin of Product |
United States |
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